4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
CAS No.: 618366-61-3
Cat. No.: VC21381144
Molecular Formula: C25H25FN2O4
Molecular Weight: 436.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618366-61-3 |
|---|---|
| Molecular Formula | C25H25FN2O4 |
| Molecular Weight | 436.5g/mol |
| IUPAC Name | 3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C25H25FN2O4/c1-3-27(4-2)13-14-28-22(17-10-6-7-11-18(17)26)21(24(30)25(28)31)23(29)20-15-16-9-5-8-12-19(16)32-20/h5-12,15,22,30H,3-4,13-14H2,1-2H3 |
| Standard InChI Key | DSLAFTKRLCBGKK-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4F |
| Canonical SMILES | CC[NH+](CC)CCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4F |
Introduction
4-(Benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in medicinal chemistry and synthetic organic research. Its structure integrates a benzofuran moiety, a fluorophenyl group, and a pyrrolone core, making it a candidate for biological activity studies.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
-
Formation of the benzofuran moiety through cyclization of hydroxyaryl ketones.
-
Introduction of the fluorophenyl group via electrophilic substitution or coupling reactions.
-
Construction of the pyrrolone core through condensation and cyclization strategies.
Potential Applications
This compound's unique structure suggests several areas of interest:
-
Pharmaceutical Development: The combination of benzofuran and fluorophenyl groups may provide antimicrobial, anticancer, or anti-inflammatory properties, as seen in related compounds .
-
Chemical Biology: It could serve as a molecular probe for studying protein-ligand interactions due to its functional groups.
-
Synthetic Intermediates: The molecule's reactivity makes it a potential precursor for more complex derivatives.
Analytical Data
The compound's characterization can be performed using the following techniques:
-
Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the structure by identifying chemical shifts corresponding to each functional group.
-
Mass Spectrometry (MS): The molecular ion peak at 436.5 m/z supports the molecular weight determination.
-
Infrared Spectroscopy (IR): Key peaks include those for hydroxyl (-OH), carbonyl (C=O), and aromatic functionalities.
Biological Activity
While specific data on this compound is unavailable, structurally related benzofuran derivatives have demonstrated:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume